![molecular formula C8H14ClNO B11827482 [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,7R)-1-chloro-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a chlorine atom and a hydroxyl group attached to a nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction using a suitable alcohol or hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or modulating the activity of enzymes.
Interacting with receptors: Altering signal transduction pathways.
Disrupting cellular processes: Affecting the function of cellular components.
Comparison with Similar Compounds
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other similar compounds, such as:
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]ethanol: Differing by the presence of an ethyl group instead of a hydroxyl group.
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Differing by the presence of a bromine atom instead of a chlorine atom.
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine: Differing by the presence of an amine group instead of a hydroxyl group.
These comparisons highlight the uniqueness of [(1R,7R)-1-chloro-3-azabicyclo[51
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14ClNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
KAYQHOSOSYXPDL-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Cl)CO |
Canonical SMILES |
C1CC2(CC2(CNC1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
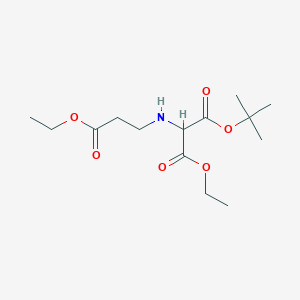
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
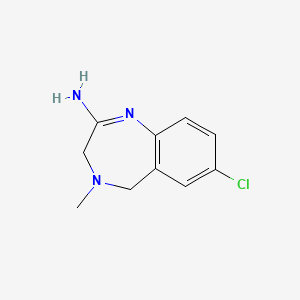
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
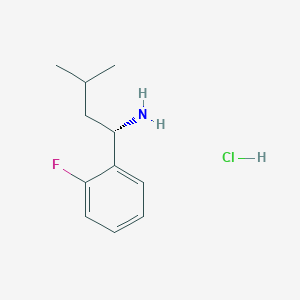
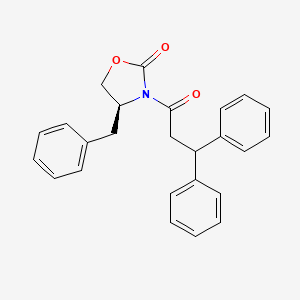



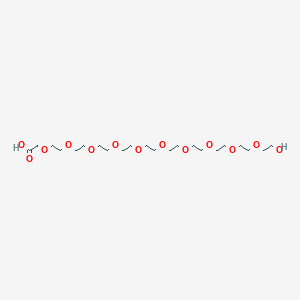
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
